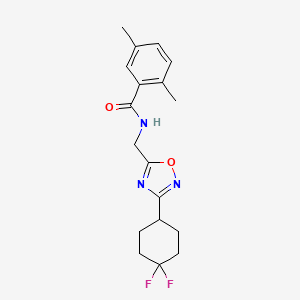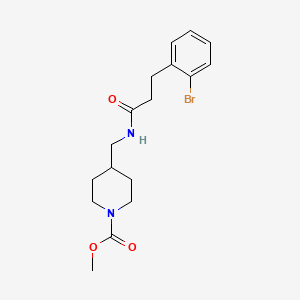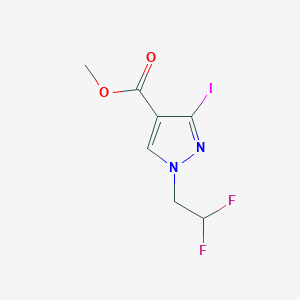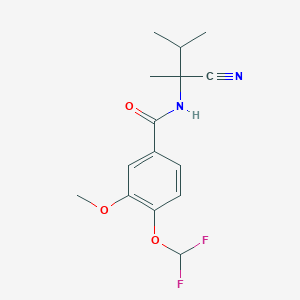![molecular formula C26H23N7O2 B2838194 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920205-74-9](/img/structure/B2838194.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C26H23N7O2 and its molecular weight is 465.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties Research in the field of heterocyclic chemistry has led to the synthesis of various compounds with structural similarities to the specified molecule. These compounds, including triazoles, pyrimidines, and piperazines, are synthesized through reactions involving naphthoquinones, amidrazones, and different reagents. Such synthetic routes are crucial for developing novel therapeutic agents due to their structural diversity and potential biological activities (Aly et al., 2020).
Biological Activities Several studies have explored the biological activities of compounds structurally related to the specified molecule, demonstrating a broad spectrum of pharmacological properties. These include anticancer, antimicrobial, and tubulin polymerization inhibition activities. For instance, derivatives bearing naphthalene, triazole, and piperazine moieties have shown significant anticancer activity against various cancer cell lines, highlighting their potential as anticancer agents (Prinz et al., 2017). The synthesis of novel derivatives with modifications on the piperazine ring has been directed towards mitigating bioactivation pathways leading to mutagenicity, further emphasizing the importance of structural optimization in drug development (Gunduz et al., 2018).
Drug Development and Synthesis Challenges The development of heterocyclic compounds, including those containing piperazine and triazole rings, involves complex synthesis processes. Researchers have developed methods for synthesizing key intermediates for the production of β-lactam antibiotics, showcasing the relevance of these compounds in pharmaceutical manufacturing (Cainelli et al., 1998). Additionally, the design and synthesis of fluorescent ligands for receptors, utilizing arylpiperazine structures, demonstrate the compound's utility in studying receptor-ligand interactions and signaling pathways (Lacivita et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to reversibly bind to their targets and directly affect protein levels . This interaction can lead to changes such as inhibition of proliferation and cell cycle progression .
Biochemical Pathways
Similar compounds have been found to inhibit various biochemical pathways, leading to effects such as inhibition of the epithelial-mesenchymal transition (emt) progression .
Pharmacokinetics
Similar compounds have been found to have a degree of lipophilicity, allowing them to easily diffuse into cells .
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cell lines .
Propriétés
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-35-20-9-5-8-19(16-20)33-25-23(29-30-33)24(27-17-28-25)31-12-14-32(15-13-31)26(34)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUQDKNZFDWBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)

![7-Methoxy-2-methyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde](/img/structure/B2838123.png)
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2838124.png)

![benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate](/img/structure/B2838128.png)


![1-[3-[3-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2838132.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(4-fluorophenyl)thiourea](/img/structure/B2838133.png)
![4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2838134.png)
